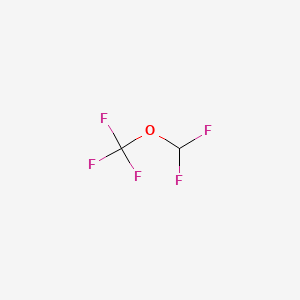
Pentafluorodimethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentafluorodimethyl ether is a fluorinated organic compound with the molecular formula C3F8O2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both difluoromethoxy and trifluoromethyl groups in its structure imparts distinct reactivity and stability characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of trifluoromethyl triflate with suitable precursors under controlled conditions . This reaction can be carried out at ambient temperatures, making it efficient and practical for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of Pentafluorodimethyl ether often involves catalytic methods to ensure high yields and purity. For example, the catalytic fluorination of appropriate precursors using fluorinating agents such as sulfur tetrafluoride or bis(2-methoxyethyl)aminosulfur trifluoride can be employed . These methods are scalable and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Pentafluorodimethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield difluoromethoxytrifluoromethane derivatives with additional oxygen functionalities, while substitution reactions can produce a wide range of functionalized compounds .
Applications De Recherche Scientifique
Pentafluorodimethyl ether has several scientific research applications:
Mécanisme D'action
The mechanism by which Pentafluorodimethyl ether exerts its effects involves the interaction of its fluorinated groups with molecular targets. The difluoromethoxy and trifluoromethyl groups can engage in hydrogen bonding, dipole-dipole interactions, and van der Waals forces with biological molecules, influencing their structure and function . These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways, making the compound valuable in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Difluoromethyl trifluoromethyl ether: Shares similar fluorinated groups but differs in the overall structure and reactivity.
Pentafluorodimethyl ether: Another fluorinated ether with distinct chemical properties and applications.
Difluoromethylated proteins: Biomolecules modified with difluoromethyl groups for enhanced stability and function.
Uniqueness
This compound is unique due to its combination of difluoromethoxy and trifluoromethyl groups, which impart a balance of reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical and physical properties .
Propriétés
Numéro CAS |
3822-68-2 |
|---|---|
Formule moléculaire |
C2HF5O |
Poids moléculaire |
136.02 g/mol |
Nom IUPAC |
difluoromethoxy(trifluoro)methane |
InChI |
InChI=1S/C2HF5O/c3-1(4)8-2(5,6)7/h1H |
Clé InChI |
ACYQYBAHTSKBLM-UHFFFAOYSA-N |
SMILES |
C(OC(F)(F)F)(F)F |
SMILES canonique |
C(OC(F)(F)F)(F)F |
Key on ui other cas no. |
3822-68-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















